molecular formula C5H6ClNO2S2 B14911547 N-(5-chlorothiophen-2-yl)methanesulfonamide

N-(5-chlorothiophen-2-yl)methanesulfonamide

Cat. No.: B14911547
M. Wt: 211.7 g/mol
InChI Key: REUYXSGIINEBIM-UHFFFAOYSA-N
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Description

N-(5-chlorothiophen-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H6ClNO2S2 It is characterized by the presence of a chlorinated thiophene ring attached to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chlorothiophen-2-yl)methanesulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chlorothiophen-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiophene derivatives with different functional groups.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of substituted thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted thiophene compounds.

Scientific Research Applications

N-(5-chlorothiophen-2-yl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-chlorothiophen-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide
  • N-(3-{[(5-chlorothiophen-2-yl)methyl]amino}phenyl)methanesulfonamide

Uniqueness

N-(5-chlorothiophen-2-yl)methanesulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds

Properties

Molecular Formula

C5H6ClNO2S2

Molecular Weight

211.7 g/mol

IUPAC Name

N-(5-chlorothiophen-2-yl)methanesulfonamide

InChI

InChI=1S/C5H6ClNO2S2/c1-11(8,9)7-5-3-2-4(6)10-5/h2-3,7H,1H3

InChI Key

REUYXSGIINEBIM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(S1)Cl

Origin of Product

United States

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